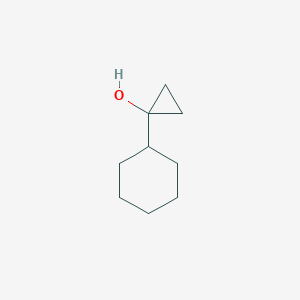
1-Cyclohexylcyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexylcyclopropan-1-ol is an organic compound with the molecular formula C9H16O It is a cyclopropane derivative where a cyclohexyl group is attached to the cyclopropane ring, and a hydroxyl group is bonded to the cyclopropane carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylcyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with cyclopropanone. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is usually cooled to maintain a low temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other organometallic methods. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylcyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexylcyclopropane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for halogenation, followed by nucleophilic substitution with amines or other nucleophiles.
Major Products:
Oxidation: Cyclohexylcyclopropanone or cyclohexylcyclopropanoic acid.
Reduction: Cyclohexylcyclopropane.
Substitution: Cyclohexylcyclopropyl halides or cyclohexylcyclopropyl amines.
Scientific Research Applications
1-Cyclohexylcyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor to bioactive compounds.
Industry: Utilized in the development of new materials and chemical products, including polymers and specialty chemicals.
Mechanism of Action
1-Cyclohexylcyclopropan-1-ol can be compared with other cyclopropane derivatives such as cyclopropylmethanol and cyclopropylamine. These compounds share the cyclopropane ring but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the cyclohexyl group in this compound provides additional steric bulk and hydrophobic character, distinguishing it from simpler cyclopropane derivatives.
Comparison with Similar Compounds
- Cyclopropylmethanol
- Cyclopropylamine
- Cyclopropylcarbinol
Properties
IUPAC Name |
1-cyclohexylcyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-9(6-7-9)8-4-2-1-3-5-8/h8,10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLOKLDPBPVGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
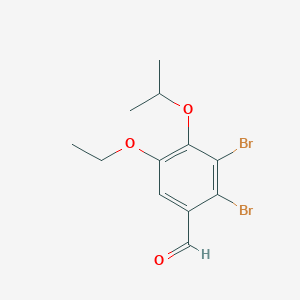
![1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-[2-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2586244.png)
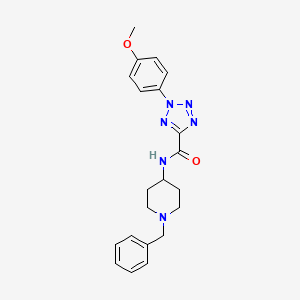
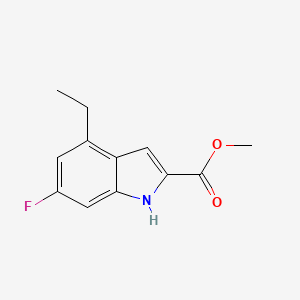

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2586248.png)
![2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2586249.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2586251.png)
![2-Amino-6-methyl-4-[4-(propan-2-yl)phenyl]-5-propylpyridine-3-carbonitrile](/img/structure/B2586252.png)
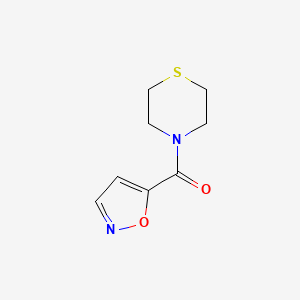

![4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile](/img/structure/B2586258.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylacetamide](/img/structure/B2586260.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2586261.png)
